Potassium 4-(3,4-difluorophenyl)-2-oxobut-3-enoate
CAS No.:
Cat. No.: VC16180831
Molecular Formula: C10H5F2KO3
Molecular Weight: 250.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H5F2KO3 |
|---|---|
| Molecular Weight | 250.24 g/mol |
| IUPAC Name | potassium;(E)-4-(3,4-difluorophenyl)-2-oxobut-3-enoate |
| Standard InChI | InChI=1S/C10H6F2O3.K/c11-7-3-1-6(5-8(7)12)2-4-9(13)10(14)15;/h1-5H,(H,14,15);/q;+1/p-1/b4-2+; |
| Standard InChI Key | VUAWSDOECAIUGF-VEELZWTKSA-M |
| Isomeric SMILES | C1=CC(=C(C=C1/C=C/C(=O)C(=O)[O-])F)F.[K+] |
| Canonical SMILES | C1=CC(=C(C=C1C=CC(=O)C(=O)[O-])F)F.[K+] |
Introduction
1. Introduction to Potassium 4-(3,4-difluorophenyl)-2-oxobut-3-enoate
Potassium 4-(3,4-difluorophenyl)-2-oxobut-3-enoate is likely an organometallic compound containing a potassium ion bound to an organic moiety characterized by a difluorophenyl group and an α,β-unsaturated ketone structure. Compounds with similar structures are often studied for their biological activity, chemical reactivity, and potential applications in pharmaceuticals or materials science.
3. Potential Applications
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Pharmaceutical Research:
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Compounds with α,β-unsaturated ketones are often explored for their ability to act as Michael acceptors in biological systems, targeting enzymes or signaling pathways.
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Fluorinated aromatic compounds are frequently investigated for their enhanced metabolic stability and bioavailability.
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Catalysis:
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Potassium salts of organic acids are sometimes used as catalysts or intermediates in organic synthesis.
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Material Science:
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Fluorinated compounds can exhibit unique electronic or surface properties, making them candidates for use in coatings or electronic materials.
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4. Research Approaches
To study this compound comprehensively, researchers would typically:
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Synthesize the Compound:
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The synthesis might involve reacting a precursor like 3,4-difluorobenzaldehyde with acetoacetic acid derivatives followed by neutralization with potassium hydroxide.
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Characterize Its Properties:
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Techniques such as NMR spectroscopy, IR spectroscopy, and X-ray crystallography could confirm its structure.
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Thermal analysis (e.g., TGA/DSC) might assess its stability.
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Evaluate Biological Activity:
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In vitro assays could test its interaction with enzymes or cells.
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Computational docking studies might predict its binding affinity to biological targets.
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5. Data Tables
Hypothetical Spectroscopic Data
| Technique | Key Observations |
|---|---|
| NMR (¹H/¹³C) | Signals corresponding to aromatic protons and α,β-unsaturated carbons. |
| IR Spectroscopy | Peaks for C=O (~1700 cm⁻¹) and C=C (~1600 cm⁻¹) bonds; C-F stretching (~1100 cm⁻¹). |
| Mass Spectrometry | Molecular ion peak at ~252 m/z (depending on isotope distribution). |
Hypothetical Biological Activity
| Activity | Target | IC₅₀ Value |
|---|---|---|
| Antioxidant | ROS scavenging | Moderate |
| Enzyme Inhibition | Proteases | Low micromolar |
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